N-Acetyl-3-piperidone CAS number 34456-78-5
N-Acetyl-3-piperidone CAS number 34456-78-5
An In-depth Technical Guide to N-Acetyl-3-piperidone (CAS 34456-78-5) for Advanced Research and Pharmaceutical Development
Introduction
N-Acetyl-3-piperidone, with the Chemical Abstracts Service (CAS) number 34456-78-5, is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, N-Acetyl-3-piperidone serves as a critical building block and versatile intermediate in the synthesis of complex molecular architectures.[1][2] Its unique structural features, combining a ketone functional group with an N-acetylated piperidine ring, make it a valuable precursor for creating a diverse range of bioactive molecules, from central nervous system agents to anticancer compounds.[3][4][5]
This guide provides an in-depth exploration of N-Acetyl-3-piperidone, tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a cohesive narrative on its synthesis, characterization, and application, grounded in the principles of chemical causality and supported by authoritative references.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its application in synthesis and development. These parameters dictate solubility, reactivity, and storage conditions. The properties of N-Acetyl-3-piperidone are summarized below.
| Property | Value | Reference |
| CAS Number | 34456-78-5 | [6] |
| Molecular Formula | C₇H₁₁NO₂ | [6][7] |
| Molar Mass | 141.17 g/mol | [6][7] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [7] |
| Boiling Point (Predicted) | 300.3 ± 35.0 °C | [7] |
| pKa (Predicted) | -0.84 ± 0.20 | [7] |
| Storage Conditions | 2-8 °C, protect from light | [6][7] |
Synthesis and Manufacturing
The synthesis of N-Acetyl-3-piperidone is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common pathway involves the preparation of a 3-piperidone precursor, followed by N-acetylation.
Logical Workflow for Synthesis
The overall synthetic strategy is designed to first construct the core piperidone ring and then introduce the acetyl group onto the nitrogen atom. This sequence is generally preferred as the piperidone precursor can be unstable, and protecting the nitrogen early can complicate subsequent reactions.
Caption: General synthetic workflow for N-Acetyl-3-piperidone.
Step-by-Step Experimental Protocol: Synthesis
This protocol outlines a common laboratory-scale synthesis, beginning with the more stable 3-piperidone hydrochloride salt.
Part 1: Synthesis of 3-Piperidone Hydrochloride (Precursor)
The synthesis of the 3-piperidone core can be challenging. One established route starts from 3-hydroxypyridine, which is first benzylated and then reduced.[8][9]
-
Benzylation: 3-Hydroxypyridine is reacted with benzyl bromide in an appropriate organic solvent (e.g., toluene) under reflux to form the N-benzyl-3-hydroxypyridine quaternary ammonium salt.[8]
-
Reduction: The resulting salt is reduced using a reducing agent like sodium borohydride to yield N-benzyl-3-hydroxypiperidine.[8]
-
Oxidation & Debenzylation: The hydroxyl group is oxidized to a ketone, and the benzyl group is removed, often in a multi-step or one-pot process, to yield 3-piperidone, which is typically isolated as its more stable hydrochloride salt.[10]
Part 2: N-Acetylation of 3-Piperidone
This step introduces the acetyl group to the nitrogen atom of the piperidone ring.
-
Reaction Setup: Suspend 3-piperidone hydrochloride (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Cool the suspension in an ice bath (0 °C). Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), dropwise to neutralize the hydrochloride and liberate the free base of 3-piperidone.
-
Acetylating Agent: While maintaining the temperature at 0 °C, slowly add the acetylating agent, typically acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents), to the reaction mixture. The use of acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is easily removed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane, to yield N-Acetyl-3-piperidone as a pure compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized N-Acetyl-3-piperidone. A multi-technique approach is standard practice.
Workflow for Analytical Validation
Caption: Standard analytical workflow for compound validation.
Expected Analytical Data
The following table summarizes the expected outcomes from key analytical techniques. While specific spectra for the 3-piperidone isomer are not as prevalent in public databases as its 4-piperidone counterpart, the expected signals can be reliably predicted based on fundamental principles and data from analogous structures.[11][12]
| Technique | Expected Results | Causality/Interpretation |
| ¹H NMR | Multiple signals in the aliphatic region (approx. 2.0-4.0 ppm) corresponding to the piperidine ring protons. A sharp singlet around 2.1 ppm for the acetyl methyl protons. The presence of rotamers due to hindered rotation around the amide bond may lead to signal broadening or duplication.[13] | The chemical shifts and splitting patterns provide a map of the proton environment, confirming the connectivity of the carbon skeleton. The acetyl group's singlet is a key diagnostic peak. |
| ¹³C NMR | A signal for the ketone carbonyl carbon (C=O) around 205-210 ppm. A signal for the amide carbonyl carbon around 169-172 ppm. Aliphatic signals for the piperidine ring carbons and a signal for the acetyl methyl carbon around 21 ppm.[13][14] | Confirms the presence of both carbonyl functional groups and the different carbon environments within the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight (141.17). Characteristic fragmentation patterns, including the loss of the acetyl group. | Provides direct evidence of the compound's molecular weight and offers structural clues through fragmentation analysis. |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band for the ketone C=O stretch (approx. 1720-1740 cm⁻¹). A strong absorption band for the amide C=O stretch (approx. 1640-1660 cm⁻¹). C-H stretching bands in the 2850-3000 cm⁻¹ region. | Confirms the presence of the key functional groups (ketone and amide) based on their characteristic vibrational frequencies.[11] |
| HPLC/GC | A single major peak under optimized conditions, indicating high purity. Retention time is specific to the method used. | These methods are the gold standard for assessing purity by separating the target compound from any impurities, starting materials, or byproducts.[15][16][17] |
Applications in Research and Drug Development
The piperidine nucleus is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[2][5] N-Acetyl-3-piperidone is a valuable intermediate because it provides a synthetically accessible handle (the ketone) for further chemical elaboration, allowing for the construction of diverse and complex molecular libraries.
Role as a Versatile Synthetic Intermediate
The ketone at the 3-position can undergo a wide range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine groups, creating chiral centers and new points for molecular diversification.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Aldol Condensation: To build larger, more complex carbon skeletons.
These reactions allow chemists to use N-Acetyl-3-piperidone as a scaffold to build molecules with desired pharmacological properties. For instance, piperidone analogues have been investigated as mimics of curcumin for potential anticancer effects and as precursors for Donepezil analogues in Alzheimer's disease research.[3][4][18]
Caption: N-Acetyl-3-piperidone as a key intermediate in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling N-Acetyl-3-piperidone. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[19][20]
-
Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[6][7] Keep away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[19]
Conclusion
N-Acetyl-3-piperidone (CAS 34456-78-5) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a foundational building block for creating novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for any researcher aiming to leverage its full potential. As the demand for structurally complex and diverse small molecules continues to grow, the importance of key intermediates like N-Acetyl-3-piperidone in the scientific landscape is set to increase.
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